molecular formula C9H10ClNO3 B13933948 Ethyl 5-chloro-2-methoxynicotinate

Ethyl 5-chloro-2-methoxynicotinate

Cat. No.: B13933948
M. Wt: 215.63 g/mol
InChI Key: IIUDDGNPBSLOCC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methoxynicotinate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 5-position and a methoxy group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-methoxynicotinate typically involves the esterification of 5-chloro-2-methoxynicotinic acid. One common method is the reaction of 5-chloro-2-methoxynicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-methoxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Ethyl 5-chloro-2-methoxynicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • Methyl 2-chloro-5-methoxynicotinate
  • Methyl 5-chloro-2-methoxynicotinate
  • Ethyl 3-chloro-5-methyl-2-isoxazoline-4-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its methyl analogs, the ethyl ester may exhibit different solubility and reactivity profiles, making it suitable for specific applications .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 5-chloro-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)5-11-8(7)13-2/h4-5H,3H2,1-2H3

InChI Key

IIUDDGNPBSLOCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)OC

Origin of Product

United States

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